3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride
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Description
“3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H14ClNO4S2 and a molecular weight of 311.81 . It is a derivative of benzene, where the benzene ring is substituted with a diethylsulfamoyl group and a sulfonyl chloride group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a diethylsulfamoyl group and a sulfonyl chloride group . The InChI code for this compound is 1S/C10H14ClNO4S2/c1-3-12(4-2)18(15,16)10-7-5-6-9(8-10)17(11,13)14/h5-8H,3-4H2,1-2H3 .Scientific Research Applications
Catalysis in Synthesis of Benzimidazoles : A study by Khazaei et al. (2011) demonstrated the use of sulfonic acid-functionalized imidazolium salts in combination with FeCl3 as efficient catalytic systems. These systems effectively catalyzed the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing an application in the synthesis of benzimidazole derivatives (Khazaei et al., 2011).
Friedel-Crafts Sulfonylation : Nara et al. (2001) explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as media and catalyst for Friedel-Crafts sulfonylation of benzene and substituted benzenes. This study underscores the role of these compounds in enhancing the reactivity of substrates in sulfonylation reactions (Nara et al., 2001).
Oxidative Conversion to Sulfonyl Chlorides : Veisi et al. (2011) found that Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide are efficient reagents for the direct oxidative conversion of sulfur compounds to corresponding arenesulfonyl chlorides. This finding has implications in simplifying the synthesis of aryl or heteroarylsulfonyl chlorides (Veisi et al., 2011).
Sulfonylation Reactions under Microwaves : Marquié et al. (2001) conducted solvent-free sulfonylation of benzene and its derivatives under microwave irradiation. This research highlighted the potential of microwave irradiation in enhancing the efficiency of sulfonylation reactions (Marquié et al., 2001).
Synthesis of Aromatic Sulfonamide Inhibitors : Supuran et al. (2013) synthesized aromatic sulfonamide inhibitors for carbonic anhydrase isoenzymes. This research demonstrates the application in the development of biologically active compounds (Supuran et al., 2013).
Arylsulfonylation of N-isobutylaniline and Derivatives : Kustova et al. (2002) studied the kinetics of arylsulfonylation reactions, providing insights into the reaction mechanisms and reactivities of various compounds. This research contributes to the understanding of the arylsulfonylation process (Kustova et al., 2002).
Properties
IUPAC Name |
3-(diethylsulfamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-3-12(4-2)18(15,16)10-7-5-6-9(8-10)17(11,13)14/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBXDUYMSHEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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